molecular formula C20H21ClN2O2 B2861408 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide CAS No. 1396800-40-0

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide

Cat. No. B2861408
M. Wt: 356.85
InChI Key: YRWNOHNKZLJBOF-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide, also known as BMA-155, is a novel compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of new derivatives bearing heterocyclic rings, such as benzothiazole derivatives, have shown considerable anticancer activity against various cancer cell lines. These compounds were synthesized using a structure incorporating a benzothiazole group, highlighting the potential of similar structures in antitumor applications. Notably, specific compounds exhibited significant anticancer properties, underscoring the relevance of chemical modifications in enhancing antitumor efficacy (Yurttaş, Tay, & Demirayak, 2015).

Ligand-Protein Interactions

In the realm of molecular docking and ligand-protein interactions, benzothiazolinone acetamide analogs have been synthesized and analyzed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their interactions with cyclooxygenase 1 (COX1). This research illustrates the diverse applications of acetamide derivatives, from renewable energy technologies to understanding molecular interactions relevant to inflammation and cancer (Mary et al., 2020).

Anticonvulsant Activity

Research into N-substituted derivatives of acetamide has also explored their potential anticonvulsant properties. Through synthesis and evaluation, certain derivatives were investigated for their affinity to GABAergic biotargets, providing insights into the structural requirements for anticonvulsant activity. This area of study emphasizes the therapeutic potential of acetamide derivatives in neurology and pharmacology (El Kayal et al., 2022).

Non-linear Optical Activity

The investigation of non-linear optical (NLO) activities of acetamide derivatives reveals their potential in materials science, particularly in the development of optical and electronic devices. Through spectroscopic and quantum mechanical studies, certain benzothiazolinone acetamide analogs have shown promising NLO properties, which are crucial for applications in photonics and optoelectronics (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-23(15-17-7-3-2-4-8-17)14-6-5-13-22-20(24)16-25-19-11-9-18(21)10-12-19/h2-4,7-12H,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWNOHNKZLJBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)COC1=CC=C(C=C1)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide

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